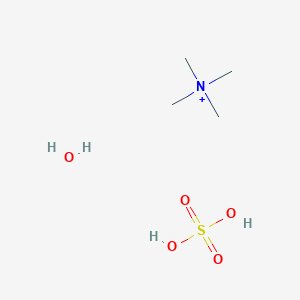
2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled variant of the naturally occurring amino acid, glutamic acid. The compound is isotopically enriched with carbon-13 at all five carbon positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopic label without significant loss of yield.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity while minimizing costs. Techniques such as gas-phase reactions and the use of labeled carbon sources are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-amino(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in diagnostic imaging and as a tracer in metabolic studies.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic label allows researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-phosphonopentanoic acid: Another derivative of glutamic acid with a phosphonate group.
2-amino-4-methylpentanoic acid: A derivative with a methyl group at the fourth carbon position.
Uniqueness
2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its complete isotopic labeling with carbon-13, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy. This makes it particularly valuable in detailed structural and metabolic studies.
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
WHUUTDBJXJRKMK-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)







![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)


